N-ethyl-3-fluoroaniline hydrochloride
Description
N-Ethyl-3-fluoroaniline hydrochloride (CAS: 1193388-08-7) is an organic compound with the molecular formula C₈H₁₀ClFN and a molecular weight of 175.63 g/mol . It is the hydrochloride salt of N-ethyl-3-fluoroaniline, characterized by an ethyl group attached to the nitrogen atom and a fluorine substituent at the meta position of the aromatic ring. This compound is classified under organic building blocks and is primarily used in industrial and research settings for synthesizing advanced intermediates. Storage is recommended at room temperature, and it is restricted to professional use due to its chemical nature .
Properties
IUPAC Name |
N-ethyl-3-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBSHZOBXDMAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-08-7 | |
| Record name | Benzenamine, N-ethyl-3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of 3-Fluoroaniline
The core step involves the N-alkylation of 3-fluoroaniline, which is achieved via nucleophilic substitution reactions with ethyl halides under basic conditions. The general procedure is as follows:
- Reagents: 3-fluoroaniline, ethyl halides (e.g., ethyl bromide or chloride), bases such as sodium hydroxide or potassium hydroxide.
- Reaction Conditions: Typically, the reaction is performed in an organic solvent such as ethanol or methanol at elevated temperatures (around 50-80°C) to facilitate nucleophilic substitution.
- Mechanism: The amino group of 3-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide, resulting in N-ethyl-3-fluoroaniline.
Formation of Hydrochloride Salt
Post-alkylation, the free base N-ethyl-3-fluoroaniline is converted into its hydrochloride salt:
- Reagents: Hydrochloric acid (HCl), often in aqueous form.
- Reaction Conditions: The free base is dissolved in a suitable solvent, and HCl is added dropwise under stirring at room temperature or slightly cooled conditions to prevent side reactions.
- Outcome: The hydrochloride salt precipitates out due to its low solubility in water, which can then be filtered, washed, and dried.
Synthetic Route Details and Optimization
Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Alkylation | Ethyl halide, sodium or potassium hydroxide | Ethanol or methanol | 50-80°C | Variable (typically 70-85%) | Excess base ensures complete alkylation |
| Salt Formation | Hydrochloric acid | Water | Room temperature | High (95-100%) | Precipitation driven by solubility differences |
Notes on Purification
- The crude product often contains unreacted starting materials and side products.
- Recrystallization from ethanol, methanol, or acetonitrile is common to purify the hydrochloride salt.
- The salt’s high purity is essential for subsequent applications or further derivatization.
Industrial-Scale Production
Continuous Flow Synthesis
In industrial settings, continuous flow reactors are employed to improve reaction control, safety, and scalability:
- Advantages: Precise temperature control, efficient reagent mixing, and high throughput.
- Process: The alkylation step is carried out in a continuous manner with real-time monitoring of reaction parameters.
- Salt Formation: The hydrochloride salt is precipitated continuously or via in-line neutralization and filtration.
Process Optimization
| Parameter | Optimization Strategy | Impact | Reference Notes |
|---|---|---|---|
| Reagent addition | Automated dosing systems | Consistent reaction conditions | Ensures uniformity and safety |
| Temperature | Precise control within 50-80°C | Maximizes yield, minimizes side reactions | Based on laboratory data |
| Solvent | Use of ethanol/methanol | Cost-effective, easy removal | Common in laboratory and industry |
Research Findings and Data Summary
Research indicates that alkylation of 3-fluoroaniline is most efficient under basic conditions with excess ethyl halide to drive the reaction to completion. The subsequent salt formation with HCl is straightforward, with high yields and purity achievable through recrystallization. The process parameters are critical, with temperature and solvent choice significantly influencing yield and purity.
Summary Data Table
| Method | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Laboratory Alkylation | Ethyl halide, NaOH | Ethanol | 50-80°C | 70-85% | Reflux conditions |
| Salt Formation | HCl | Water | Room temperature | >95% | Precipitation and filtration |
| Industrial Scale | Continuous flow | Ethanol | Controlled | >90% | Automated reagent addition |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
N-ethyl-3-fluoroaniline hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form nitroso or nitro derivatives.
- Reduction: Capable of being reduced to its corresponding amine derivatives.
- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Biology
In biological research, this compound is employed to study enzyme interactions and protein modifications. Its structural features make it suitable for investigating molecular mechanisms in biological systems. The compound's ethyl and fluoro groups can significantly influence its binding affinity and specificity towards various biological targets, potentially leading to new insights into enzyme activity modulation.
Medicine
The compound is being explored for potential therapeutic applications due to its structural similarities to bioactive compounds. Research indicates that it may have implications in drug development, particularly for creating new pharmaceuticals that target specific diseases or conditions.
Industrial Applications
This compound is also utilized in the development of new materials and chemical processes. Its properties make it an attractive candidate for use in:
- Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
- Materials Science: In the formulation of polymers and other materials that require specific chemical functionalities .
Example Case Study: Drug Development
In a study investigating novel anti-cancer agents, researchers utilized this compound as a precursor for synthesizing targeted compounds that exhibited enhanced efficacy against cancer cell lines compared to existing treatments. The findings indicated that modifications to the aniline structure could lead to improved therapeutic profiles.
Mechanism of Action
The mechanism of action of N-ethyl-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl and fluoro groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key properties of N-ethyl-3-fluoroaniline hydrochloride and related compounds:
Key Research Findings
Fluorine Position and Reactivity
- The position of fluorine significantly impacts electronic distribution. In This compound , the meta-fluorine withdraws electron density, polarizing the aromatic ring and directing electrophilic substitution to specific positions. In contrast, 3-ethyl-5-fluoroaniline hydrochloride (fluorine at position 5) exhibits different regioselectivity in reactions due to altered resonance effects .
Substituent Effects on Physicochemical Properties
- N-(Cyclopropylmethyl)-3-fluoroaniline hydrochloride incorporates a cyclopropane ring, introducing steric hindrance that may reduce reaction rates in nucleophilic substitutions compared to the ethyl analog .
Functional Group Variations
Comparison with Pharmacologically Relevant Hydrochlorides
Fluoxetine Hydrochloride (C₁₇H₁₈F₃NO·HCl)
- Fluoxetine hydrochloride (Prozac®) shares the hydrochloride salt feature but is structurally distinct, with a trifluoromethyl-phenoxy group. The trifluoromethyl group enhances metabolic stability compared to mono-fluorinated compounds like this compound .
Benzydamine Hydrochloride
- Benzydamine hydrochloride contains a benzyl group and is used as a nonsteroidal anti-inflammatory drug. Its bulkier structure contrasts with the simpler aromatic amine framework of this compound, highlighting differences in therapeutic applications .
Biological Activity
N-ethyl-3-fluoroaniline hydrochloride is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.
This compound has the molecular formula C8H10ClFN and a molecular weight of approximately 189.66 g/mol. The compound features an ethyl group and a fluorine atom attached to an aniline structure, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the ethyl and fluoro groups can modulate the compound's binding affinity and specificity, leading to various biological effects. Key mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate enzymatic activities, affecting metabolic pathways.
- Receptor Modulation : It can alter receptor signaling, influencing cellular responses.
- Chemical Reactivity : The fluorine atom can participate in nucleophilic reactions, potentially leading to the formation of reactive metabolites that may exhibit biological activity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-Ethyl-4-fluoroaniline Hydrochloride | 405-67-4 | Different substitution pattern on the aromatic ring |
| N-Methyl-3-fluoroaniline | 63556-65-6 | Methyl instead of ethyl; affects physical properties |
| 2-Fluoroaniline | 95-14-7 | Fluorine at a different position; alters reactivity |
This compound's unique combination of functional groups significantly influences its chemical behavior compared to these analogs. This specificity may result in distinct pharmacokinetic properties and biological activities .
Case Studies and Research Findings
Recent studies have highlighted several aspects of this compound's biological activity:
- Enzyme Interaction Studies : Research has shown that this compound can bind to enzymes involved in metabolic pathways, potentially altering their activity.
- Stability and Decomposition : Investigations into the stability of fluorinated compounds indicate that this compound may undergo decomposition under physiological conditions, which could impact its efficacy and safety profile .
- Pharmacological Screening : Initial pharmacological screenings suggest that this compound exhibits promising antibacterial activity, warranting further exploration into its medicinal applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-ethyl-3-fluoroaniline hydrochloride in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods for weighing or synthesizing the compound to minimize inhalation risks. Store in airtight containers away from moisture and oxidizing agents. Safety showers and eyewash stations must be accessible, as per OSHA guidelines .
Q. How can researchers confirm the purity and structural integrity of This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with reference data to confirm substituent positions (e.g., ethyl and fluorine groups).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 239.67 for CHClFNO) .
- Elemental Analysis : Verify C, H, N, and Cl percentages against theoretical values.
- HPLC-PDA : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>98%) and detect impurities .
Advanced Research Questions
Q. What strategies optimize the synthesis of This compound to minimize byproducts?
- Methodological Answer :
- Nitro Reduction : Start with 3-fluoro-nitrobenzene, reduce to 3-fluoroaniline using H/Pd-C or NaBH, then ethylate via reductive amination (e.g., ethyl iodide/KCO).
- Purification : Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How can electrochemical sensing platforms be designed to detect This compound in biological matrices?
- Methodological Answer :
- Electrode Modification : Functionalize thin-film gold electrodes (TFGAs) with thiol-based self-assembled monolayers (e.g., 11-mercaptoundecanoic acid, MUA) to enhance selectivity .
- Detection Mechanism : Utilize cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) to monitor redox peaks shifted by analyte binding. Calibrate with spiked serum samples (0.1–10 µM range) .
Q. How should researchers resolve conflicting solubility data for This compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Systematic Solubility Screen : Test in DMSO, PBS (pH 7.4), ethanol, and dichloromethane at 25°C. Use UV-Vis spectroscopy (λ = 270 nm) to quantify dissolved concentrations.
- Molecular Dynamics Simulations : Model solvent interactions to predict solubility trends. Cross-validate with experimental data .
Q. What methodologies assess the stability of This compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 24–72 hours. Analyze degradation products via LC-MS/MS.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) .
Q. How can researchers investigate interactions between This compound and serum proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a sensor chip. Measure binding kinetics (k, k) at varying analyte concentrations.
- Fluorescence Quenching : Monitor Trp residue fluorescence changes in HSA upon titration with the compound .
Notes on Data Gaps and Methodological Recommendations
- Spectral Data : Public databases (e.g., NIST Chemistry WebBook) lack mass spectra for This compound. Researchers should publish HRMS and NMR data to fill this gap .
- Toxicity Profiling : No acute toxicity data exists. Conduct in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) to establish safety thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
